4-Aminocyclohexanone hydrochloride
Overview
Description
4-Aminocyclohexanone hydrochloride is an organic compound with the molecular formula C6H12ClNO. It is a white to almost white crystalline powder that is soluble in water but poorly soluble in organic solvents. This compound is used in various chemical research applications due to its unique properties.
Mechanism of Action
Target of Action
This compound is a unique chemical provided to early discovery researchers
Mode of Action
It’s known that amines can act as nucleophiles in biochemical reactions . They can form oximes or hydrazones when they react with aldehydes and ketones . This reaction is essentially irreversible as the adduct dehydrates .
Biochemical Pathways
Based on its chemical structure, it may be involved in reactions with carbonyl-containing compounds, leading to the formation of oximes or hydrazones .
Action Environment
The action of 4-Aminocyclohexanone hydrochloride can be influenced by various environmental factors. For instance, it should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C to maintain its stability . Furthermore, safety precautions indicate that dust formation and inhalation of the compound should be avoided .
It’s important to handle this compound with care due to its potential hazards .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Aminocyclohexanone hydrochloride involves the reaction of cyclohexanone with hydrochloric acid, followed by an amination reaction under appropriate conditions . This process typically requires maintaining an inert atmosphere and controlling the temperature to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the amination reaction .
Chemical Reactions Analysis
Types of Reactions
4-Aminocyclohexanone hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The amino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitrocyclohexanone derivatives, while reduction can produce cyclohexylamine derivatives .
Scientific Research Applications
4-Aminocyclohexanone hydrochloride is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: It is investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of dyes, catalysts, and high-performance polymers
Comparison with Similar Compounds
Similar Compounds
- 4-Aminocyclohexane hydrochloride
- 4-Aminocyclohexan-1-one hydrochloride
- 4-Aminocyclohexan-1-one, hydrochloride
Uniqueness
4-Aminocyclohexanone hydrochloride is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions. Its solubility properties and reactivity make it particularly valuable in synthetic chemistry and industrial applications .
Properties
IUPAC Name |
4-aminocyclohexan-1-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c7-5-1-3-6(8)4-2-5;/h5H,1-4,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCURSEGKHJAUOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40655174 | |
Record name | 4-Aminocyclohexan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40655174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
675112-40-0 | |
Record name | 4-Aminocyclohexan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40655174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Aminocyclohexanone Hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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